molecular formula C9H16N2 B2457779 N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine CAS No. 1339671-68-9

N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine

Cat. No.: B2457779
CAS No.: 1339671-68-9
M. Wt: 152.241
InChI Key: JXONRTFVGJURQF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine: is a chemical compound with the molecular formula C9H16N2. It is known for its unique structure, which includes a pyrrolidine ring substituted with a dimethylamino group and a propynyl group.

Scientific Research Applications

Chemistry: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It has been studied for its activity as an enzyme inhibitor and its potential neuroprotective effects .

Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The neuroprotective effects of rasagiline, a compound similar to “N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine”, were found to be dependent on the propargyl moiety and independent of MAO-B inhibition .

Safety and Hazards

The compound is highly flammable and can cause serious eye damage and severe skin burns .

Future Directions

The synthesis of propargylamines, including “N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine”, is a relevant area of research due to their pharmaceutical and biological properties . Future research could focus on developing greener and more efficient synthetic approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine typically involves the reaction of 1,3-dibromopropane with methylamine in the presence of a base such as sodium hydroxide (NaOH). The reaction mixture is stirred and maintained at a controlled temperature to facilitate the formation of the desired product. The reaction product is then purified through crystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems for temperature and pH control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine is unique due to the presence of both a pyrrolidine ring and a propynyl group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-1-prop-2-ynylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-4-6-11-7-5-9(8-11)10(2)3/h1,9H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXONRTFVGJURQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339671-68-9
Record name N,N-dimethyl-1-(prop-2-yn-1-yl)pyrrolidin-3-amine
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